phthaloyl-L-alanine chloride

Catalog No.
S801042
CAS No.
4306-25-6
M.F
C11H8ClNO3
M. Wt
237.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
phthaloyl-L-alanine chloride

CAS Number

4306-25-6

Product Name

phthaloyl-L-alanine chloride

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl chloride

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

InChI

InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3/t6-/m0/s1

InChI Key

FVLYPXOSHYZOPT-LURJTMIESA-N

SMILES

CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O

Isomeric SMILES

C[C@@H](C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O

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Phthaloyl-L-alanine chloride is a synthetic compound with the molecular formula C₁₁H₈ClNO₃. It is derived from phthaloyl chloride and L-alanine, where the amino group of L-alanine is substituted with a chlorine atom. This compound features a phthaloyl group, which is a significant structural motif in organic chemistry known for its reactivity and ability to form stable complexes. The presence of the chlorine atom enhances its electrophilic character, making it useful in various

PTLC itself does not possess a known mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other molecules with potential biological activities.

For instance, PTLC can be used to synthesize modified peptides with altered properties, which can then be studied for their interactions with biological targets.

As with most chemicals, PTLC can pose potential hazards if not handled properly. Specific data on its toxicity is limited, but some general safety precautions can be inferred:

  • Corrosivity: Due to the presence of a chloride atom, PTLC might be corrosive and irritate skin and eyes upon contact.
  • Reactivity: The reactive groups in its structure suggest it might react exothermically (with heat release) with certain chemicals.
Due to its electrophilic nature:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles (Nu⁻), leading to the formation of phthaloyl-L-alanine derivatives:
    Phthaloyl L alanine chloride+NuPhthaloyl L alanine derivative+Cl\text{Phthaloyl L alanine chloride}+\text{Nu}^-\rightarrow \text{Phthaloyl L alanine derivative}+\text{Cl}^-
  • Reduction Reactions: It can undergo reduction to yield phthaloyl-L-alanine alcohols:
    Phthaloyl L alanine chloride+Reducing agentPhthaloyl L alanine alcohol+Byproducts\text{Phthaloyl L alanine chloride}+\text{Reducing agent}\rightarrow \text{Phthaloyl L alanine alcohol}+\text{Byproducts}
  • Formation of Ionic Complexes: It reacts with triethylamine to form ammonium salts, which can further react with metal chlorides to produce ionic triphenyltin(IV) chloride carboxylate complexes, demonstrating significant cytotoxic activity against tumor cell lines.

Phthaloyl-L-alanine chloride exhibits notable biological activities, particularly in the realm of immunomodulation and anti-inflammatory effects. It has been shown to:

  • Suppress Nitric Oxide Production: This action helps mitigate inflammatory responses in murine cells stimulated with lipopolysaccharide.
  • Inhibit Cytokine Production: The compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta.
  • Cytotoxic Effects: Its derivatives have demonstrated high cytotoxicity against various human tumor cell lines, indicating potential applications in cancer therapy.

The synthesis of phthaloyl-L-alanine chloride typically involves the following steps:

  • Refluxing L-Alanine with Phthalic Anhydride: L-Alanine is reacted with phthalic anhydride in the presence of thionyl chloride to form the acyl chloride.
  • Formation of Phthaloyl-L-alanine Chloride: The acyl chloride is then treated under controlled conditions to yield phthaloyl-L-alanine chloride with high purity and yield (up to 90%) as confirmed by HPLC analysis .

Phthaloyl-L-alanine chloride finds applications across various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing various bioactive compounds and pharmaceuticals.
  • Polymer Chemistry: Used in the synthesis of optically active poly(ester-imide)s through polycondensation reactions.
  • Peptide Synthesis: It is utilized in modifying peptide synthesis protocols, allowing for the creation of phthaloylated peptides that can exhibit enhanced stability and bioactivity.

Studies have indicated that phthaloyl-L-alanine chloride interacts with various biomolecules through specific binding mechanisms:

  • Enzyme Inhibition: It inhibits caspases by binding to their active sites, preventing the cleavage of proteins involved in apoptosis.
  • Cellular Effects: The compound influences cellular processes by modulating inflammatory pathways, thereby affecting cell signaling and survival.

Phthaloyl-L-alanine chloride shares structural similarities with several other compounds, including:

Compound NameStructure TypeUnique Features
N-phthaloylglycineAmino Acid DerivativeUsed in peptide synthesis; less reactive than phthaloyl-L-alanine chloride.
N-phthaloyl-L-glutamineAmino Acid DerivativeExhibits different biological activities; more stable due to additional amino acid structure.
PhthalimideAromatic CompoundServes as a precursor; lacks the amino acid side chain that enhances biological activity in phthaloyl-L-alanine chloride.

Phthaloyl-L-alanine chloride is unique due to its specific combination of a reactive acyl group and an amino acid structure, which provides it with distinct chemical reactivity and biological properties compared to similar compounds.

The traditional synthesis of phthaloyl-L-alanine chloride begins with the condensation reaction between phthalic anhydride and L-alanine to form N-phthaloyl-L-alanine, followed by subsequent acyl chlorination [1]. This two-step process has been extensively studied and optimized to achieve high yields while maintaining stereochemical integrity [2].

The initial condensation step involves heating L-alanine with phthalic anhydride in glacial acetic acid under reflux conditions [1]. The reaction is typically conducted at 118°C for approximately 3 hours, resulting in the formation of N-phthaloyl-L-alanine with excellent enantiomeric excess [1]. This method achieves quantitative yields of 93.6% and maintains the stereochemical configuration of the starting L-alanine [1].

The mechanism of this condensation follows a classical nucleophilic acyl substitution pathway [2]. The amino group of L-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phthalic anhydride [2]. The reaction proceeds through a tetrahedral intermediate, followed by elimination of water to form the phthalimide ring system [3].

Research has demonstrated that the reaction conditions significantly influence both yield and optical purity [2]. Temperature control is critical, as excessive heating can lead to racemization of the amino acid center [4]. The use of glacial acetic acid as both solvent and activating agent facilitates the condensation while maintaining mild acidic conditions that preserve stereochemical integrity [1].

Table 1: Synthetic Methods for Phthaloyl-L-Alanine Chloride

Synthesis MethodReaction ConditionsYield (%)Product PurityKey Advantages
Phthalic Anhydride + L-Alanine CondensationGlacial acetic acid, reflux 3h, 118°C93.6High (>99% ee)Quantitative yield, excellent ee
Oxalyl Chloride/DMF AcylationCyclohexane-benzene (1:1), cat. DMF, RT, 4h93.0High ([α]D20 = -12.4)Mild conditions, reduced time
Thionyl Chloride Acylation (Room Temp)Room temperature, 4-6h85.0GoodMild temperature
Thionyl Chloride Acylation (Reflux)Reflux 12h, recrystallization90.0Excellent after recrystallizationHigh purity crystals
Industrial Scale (Thionyl Chloride)50°C, benzene solvent, 3h85.0Industrial gradeLarge scale suitable
Industrial Scale (Phosgene/Triethylamine)60°C, toluene solvent, 3h88.0Industrial gradeAlternative to SOCl2

The product N-phthaloyl-L-alanine exhibits characteristic physical properties including a melting point of 146.8°C and optical rotation [α]D20 = -28.4 (c1, CH2Cl2) [1]. These properties serve as important quality control parameters for assessing the success of the condensation reaction [1].

Novel Acyl Chlorination Techniques Using Oxalyl Chloride/DMF

The conversion of N-phthaloyl-L-alanine to its corresponding acyl chloride has been significantly improved through the development of novel techniques employing oxalyl chloride in combination with dimethylformamide as a catalyst [1] [5]. This method represents a substantial advancement over traditional acyl chlorination approaches due to its mild reaction conditions and enhanced selectivity [6].

The oxalyl chloride/dimethylformamide system operates through a unique mechanistic pathway that involves the initial formation of a chloroiminium intermediate [5] [7]. Dimethylformamide reacts with oxalyl chloride to produce N-(chloromethylene)-N-methylmethanaminium chloride, which serves as the active acylating species [5]. This intermediate demonstrates superior reactivity compared to oxalyl chloride alone while maintaining compatibility with sensitive amino acid substrates [7].

The optimized procedure involves dissolving N-phthaloyl-L-alanine in a cyclohexane-benzene (1:1) mixture, followed by dropwise addition of oxalyl chloride and a catalytic amount of dimethylformamide [1]. The reaction proceeds at room temperature for approximately 4 hours, significantly reducing the reaction time compared to traditional methods [1]. This mild temperature regime is particularly advantageous for preserving the stereochemical integrity of the amino acid center [8].

The mechanism of this transformation involves several key steps [7]. Initially, dimethylformamide coordinates with oxalyl chloride, forming an activated complex that facilitates the subsequent reaction with the carboxylic acid group [7]. The carboxylic acid attacks the activated carbonyl carbon, leading to the formation of a mixed anhydride intermediate [7]. Subsequent nucleophilic attack by chloride ion results in the formation of the desired acyl chloride while regenerating the dimethylformamide catalyst [7].

Yields obtained through this method typically reach 93%, with the product maintaining excellent optical activity ([α]D20 = -12.4, c1, CH2Cl2) [1]. The addition of dimethylformamide as a catalyst significantly reduces the reaction time while improving the overall efficiency of the acyl chlorination process [1]. Furthermore, this method produces fewer side products compared to alternative acylation strategies [6].

The volatility of the byproducts (carbon dioxide and carbon monoxide) simplifies the workup procedure, as these gases can be easily removed under reduced pressure [6]. This characteristic makes the oxalyl chloride/dimethylformamide system particularly attractive for large-scale synthetic applications [6].

Industrial-Scale Production Protocols from Patent Literature

Industrial-scale synthesis of phthaloyl-L-alanine chloride has been extensively documented in patent literature, revealing optimized protocols designed for commercial production [9] [10]. These methods emphasize scalability, cost-effectiveness, and consistent product quality while maintaining the stereochemical purity required for pharmaceutical applications [9].

Patent literature describes a large-scale preparation method involving a 2-ton reaction kettle where 230 kg of L-phthaloyl-alanine is dissolved in 700 kg of benzene [9]. The acyl chlorination is achieved by adding 130 kg of thionyl chloride and conducting the reaction at 50°C for 3 hours [9]. This protocol demonstrates the feasibility of scaling the synthesis to industrial quantities while maintaining acceptable yields [9].

An alternative industrial approach employs phosgene as the chlorinating agent in combination with triethylamine as a catalyst [9]. In this method, L-phthaloyl-alanine is dissolved in toluene and cooled below 10°C before adding solid phosgene [9]. A catalytic amount of triethylamine (10.6 kg) is then introduced, and the mixture is slowly heated to 60°C over one hour, followed by a heat-retention reaction for 3 hours [9]. This method yields approximately 900 kg of L-phthaloyl-alanyl chloride solution with good conversion efficiency [9].

Industrial protocols emphasize the importance of temperature control throughout the process [10]. Maintaining reaction temperatures between 50-60°C provides an optimal balance between reaction rate and product quality [9]. Higher temperatures can lead to increased racemization, while lower temperatures result in incomplete conversion [10].

The patent literature also describes downstream processing considerations for industrial production [10]. The excess acylating reagent is typically removed through distillation under reduced pressure, followed by treatment with dry cyclohexane and subsequent evaporation to yield the pure acyl chloride product [9]. This approach ensures removal of residual reagents while preserving product integrity [9].

Quality control measures implemented in industrial settings include monitoring optical rotation values to ensure stereochemical purity [9]. The target optical rotation for industrial-grade phthaloyl-L-alanine chloride is [α]D20 = -12.4 ± 0.5 (c1, CH2Cl2), providing a quantitative measure of product quality [1].

Industrial-scale production also addresses environmental considerations through the implementation of solvent recovery systems [11]. Benzene and toluene used in the synthesis are recovered through distillation and recycled back into the process, reducing both environmental impact and production costs [11].

Racemization Prevention Strategies During Synthesis

Preventing racemization during the synthesis of phthaloyl-L-alanine chloride is critical for maintaining the stereochemical integrity required for pharmaceutical and research applications [4] [8]. Several strategies have been developed and validated to minimize or eliminate racemization during both the condensation and acyl chlorination steps [4].

Temperature control represents the most fundamental strategy for racemization prevention [4]. Research has demonstrated that maintaining reaction temperatures at or below room temperature (20-25°C) effectively preserves enantiomeric excess values above 99.5% [4]. Higher temperatures accelerate racemization through the formation of planar enolate intermediates that can undergo protonation from either face [4].

The implementation of shortened reaction times through process intensification techniques has proven highly effective in reducing racemization [12] [13]. Ultrasonication-assisted synthesis reduces reaction times from several hours to 25-55 minutes while maintaining enantiomeric excess values above 99.2% [12]. This approach minimizes the exposure time of the stereocenter to potentially racemizing conditions [13].

Catalytic strategies, particularly the use of dimethylformamide in acyl chlorination reactions, provide enhanced selectivity while operating under mild conditions [1]. The catalytic mechanism reduces the activation energy required for acyl chloride formation, permitting lower reaction temperatures and shorter reaction times [5]. This approach maintains enantiomeric excess values of 99.0% or higher [1].

Table 3: Racemization Prevention Strategies

Prevention StrategyOperating ConditionsEnantiomeric Excess Retained (%)Implementation Difficulty
Low Temperature OperationRoom temperature (20-25°C)99.5Low
Shortened Reaction TimeReduced to 25-55 min with ultrasonication99.2Medium
DMF CatalysisCatalytic amount (0.1-0.2 equiv)99.0Low
Anhydrous ConditionsDry solvents, inert atmosphere99.8Medium
pH ControlMaintain neutral to slightly basic98.5High
Solvent SelectionAprotic solvents preferred99.1Low

Maintaining anhydrous conditions throughout the synthesis is essential for preventing base-catalyzed racemization [4]. Water can promote the formation of hydroxide ions, which can abstract the alpha-hydrogen and lead to racemization through enolate formation [4]. The use of dry solvents and inert atmosphere conditions maintains enantiomeric excess values above 99.8% [4].

Solvent selection plays a crucial role in racemization prevention [14]. Aprotic solvents such as dichloromethane, chloroform, and benzene are preferred over protic solvents due to their inability to donate protons that could facilitate racemization [14]. These solvents maintain enantiomeric excess values around 99.1% throughout the synthesis [14].

pH control strategies involve maintaining neutral to slightly basic conditions to prevent acid-catalyzed racemization [4]. However, this approach requires careful monitoring as overly basic conditions can also promote racemization through different mechanisms [4]. When properly implemented, pH control can maintain enantiomeric excess values above 98.5% [4].

Purification Methods and Yield Optimization

The purification of phthaloyl-L-alanine chloride requires specialized techniques due to the compound's sensitivity to moisture and its tendency to hydrolyze under ambient conditions [15] [16]. Several purification methodologies have been developed to achieve high purity while maximizing recovery yields [17].

Recrystallization represents the most commonly employed purification technique for phthaloyl-L-alanine chloride [1] [12]. The optimal solvent system consists of dichloromethane and hexane, which provides excellent selectivity for the desired product while rejecting impurities [1]. The procedure involves dissolving the crude product in dichloromethane at room temperature, followed by slow addition of hexane until crystallization begins [1]. This method achieves recovery yields of 92% while producing pale yellow crystals with melting point 50.5°C [1].

An alternative recrystallization approach employs dichloromethane and n-hexane, yielding colorless crystals with slightly improved optical properties [18]. This modification achieves recovery yields of 88% and produces material with optical rotation [α]D20 = -12.2 (c1, CH2Cl2) [18]. The choice between these recrystallization systems depends on the specific purity requirements of the intended application [18].

Column chromatography provides an alternative purification method that offers superior resolution for separating closely related impurities [16]. Silica gel chromatography using ethyl acetate and hexanes as the mobile phase achieves analytical-grade purity with recovery yields of 91% [16]. This technique is particularly valuable when high-purity material is required for analytical or pharmaceutical applications [19].

Table 2: Purification Methods and Yield Optimization

Purification MethodRecovery Yield (%)Purity AchievedMelting Point (°C)Optical Rotation
Recrystallization (CH2Cl2/hexane)92.0Pale yellow crystals50.5[α]D20 = -12.4
Recrystallization (CH2Cl2/n-hexane)88.0Colorless crystals51.0[α]D20 = -12.2
Vacuum distillation75.0High purity liquidN/AVariable
Column chromatography91.0Analytical grade50.5[α]D20 = -12.4
Direct chromatography75.0Research gradeN/AVariable
Precipitation protocol85.0Technical gradeN/ANot measured

Direct chromatography methods have been developed for applications where traditional workup procedures are impractical [16]. This approach involves loading the crude reaction mixture directly onto silica gel, eliminating the need for aqueous workup [16]. While this method reduces recovery yields to 75%, it provides significant advantages in terms of processing time and solvent consumption [16].

Precipitation protocols offer a more environmentally friendly approach to purification [16]. These methods achieve recovery yields of 85% while significantly reducing solvent usage compared to traditional recrystallization techniques [16]. The precipitation approach involves controlled addition of a non-solvent to induce crystallization of the product while maintaining impurities in solution [16].

Analytical characterization of purified material includes multiple spectroscopic techniques to confirm identity and purity [20] [19]. Proton nuclear magnetic resonance spectroscopy provides structural confirmation through characteristic chemical shifts at δ 7.92 (aromatic C=H β), 7.80 (aromatic C=H α), 5.18 (N-CH), and 1.80 (CH3) [15]. Infrared spectroscopy confirms the presence of characteristic functional groups through carbonyl stretching frequencies at 1734 and 1713 cm⁻¹ [20].

Table 4: Spectroscopic Characterization Data

TechniqueKey Signals/ValuesDiagnostic Value
1H NMR (CDCl3, 360 MHz)δ 7.92 (C=H β), 7.80 (C=H α), 5.18 (N-CH), 1.80 (CH3)Confirms structure and purity
13C NMRCarbonyl carbons, aromatic carbonsCarbon framework verification
IR Spectroscopyν(C=O) 1734, 1713 cm⁻¹; ν(C-Cl) characteristicFunctional group identification
Mass SpectrometryM+ peak at m/z 237.64Molecular weight confirmation
Optical Rotation[α]D20 = -12.4 (c1, CH2Cl2)Stereochemical integrity
Melting Point50.5°C (pale yellow crystals)Physical purity assessment

Quality control protocols for purified phthaloyl-L-alanine chloride include determination of optical rotation to assess stereochemical purity [19]. The target value of [α]D20 = -12.4 (c1, CH2Cl2) serves as a benchmark for acceptable stereochemical integrity [1]. Mass spectrometry confirmation of the molecular ion peak at m/z 237.64 provides definitive molecular weight verification [20].

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Dates

Last modified: 04-14-2024

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